5-Bromo-3,6-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,6-dimethylpyridin-2-amine is a chemical compound with the CAS Number: 221135-63-3 . It has a molecular weight of 201.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-3,6-dimethylpyridin-2-amine . The InChI code is 1S/C7H9BrN2/c1-4-3-6 (8)5 (2)10-7 (4)9/h3H,1-2H3, (H2,9,10) .Physical And Chemical Properties Analysis
5-Bromo-3,6-dimethylpyridin-2-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Chemical Synthesis
“5-Bromo-3,6-dimethylpyridin-2-amine” is used in the synthesis of various chemical compounds . It is a key ingredient in the production of a wide range of chemicals due to its unique properties .
Suzuki Cross-Coupling Reactions
This compound plays a significant role in Suzuki cross-coupling reactions . It is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
Quantum Mechanical Investigations
“5-Bromo-3,6-dimethylpyridin-2-amine” is also used in quantum mechanical investigations . Density functional theory (DFT) studies are carried out for the pyridine derivatives using this compound .
Biological Activities
This compound is used in the study of various biological activities . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were investigated using this compound .
Chiral Dopants for Liquid Crystals
The compound is a potential candidate as a chiral dopant for liquid crystals . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
Medicinal Chemistry
“5-Bromo-3,6-dimethylpyridin-2-amine” is used in the field of medicinal chemistry . It is used in the synthesis of novel pyridine-based derivatives with potential medicinal properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315-H319-H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Future Directions
A study has described the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . This suggests that 5-Bromo-3,6-dimethylpyridin-2-amine could potentially be used in the synthesis of new compounds, opening up new avenues for research and development .
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural biomolecules .
Mode of Action
It’s known that pyridine derivatives can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . This property allows them to participate in various chemical reactions, potentially leading to changes in the function of their targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.91 (iLOGP), 1.96 (XLOGP3), 2.05 (WLOGP), 1.65 (MLOGP), and 2.2 (SILICOS-IT), with a consensus Log Po/w of 1.95 .
properties
IUPAC Name |
5-bromo-3,6-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYOBZOVULXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,6-dimethylpyridin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.